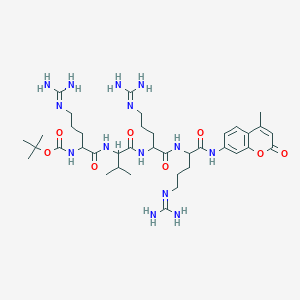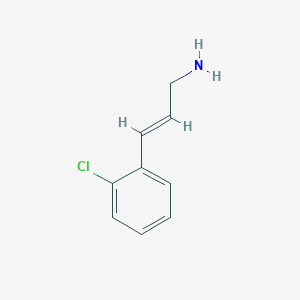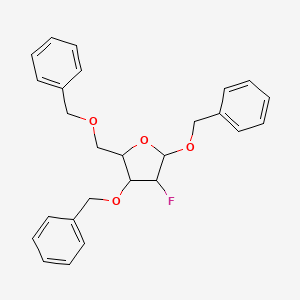
Boc-Arg-Val-Arg-Arg-AMC acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-ARG-VAL-ARG-ARG-AMC: is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a calcium-dependent serine protease associated with Golgi membranes. Furin is responsible for the secretory processing of precursor proteins at paired basic residues. This compound is also cleaved by proprotein convertase 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: BOC-ARG-VAL-ARG-ARG-AMC is synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting group used is tert-butyloxycarbonyl (BOC), which protects the amino group of the amino acids during the synthesis. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: Industrial production of BOC-ARG-VAL-ARG-ARG-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: BOC-ARG-VAL-ARG-ARG-AMC undergoes hydrolysis reactions when cleaved by proteases such as furin. The hydrolysis reaction involves the cleavage of the peptide bond, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions:
Reagents: Proteases such as furin and proprotein convertase 4.
Conditions: The reactions typically occur in aqueous buffers at physiological pH and temperature.
Major Products: The major product formed from the hydrolysis of BOC-ARG-VAL-ARG-ARG-AMC is 7-amino-4-methylcoumarin (AMC), which is a fluorescent compound .
Scientific Research Applications
BOC-ARG-VAL-ARG-ARG-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:
Biochemistry: Used to study the activity of proteases such as furin and proprotein convertase 4.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Drug Discovery: Utilized in high-throughput screening assays to identify inhibitors of proteases.
Medical Research: Investigated for its potential role in understanding diseases related to protease dysregulation, such as cancer and viral infections.
Mechanism of Action
The mechanism of action of BOC-ARG-VAL-ARG-ARG-AMC involves its cleavage by proteases such as furin. Furin recognizes and binds to the specific amino acid sequence in the substrate. The enzyme then catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent AMC. This process allows for the detection and quantification of protease activity .
Comparison with Similar Compounds
BOC-VAL-PRO-ARG-AMC: Another fluorogenic substrate used to study protease activity.
BOC-ARG-VAL-ARG-ARG-AMC hydrochloride: A hydrochloride salt form of BOC-ARG-VAL-ARG-ARG-AMC with similar properties.
Uniqueness: BOC-ARG-VAL-ARG-ARG-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for furin and proprotein convertase 4. Its high specificity and efficiency in being cleaved by these proteases make it valuable for studying protease activity in various biological contexts .
Properties
Molecular Formula |
C38H62N14O8 |
|---|---|
Molecular Weight |
843.0 g/mol |
IUPAC Name |
tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47) |
InChI Key |
YWISVGSSAYEYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)



![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
